molecular formula C8H12ClN3O B1453724 6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine CAS No. 881402-18-2

6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine

Cat. No. B1453724
M. Wt: 201.65 g/mol
InChI Key: BBIFBSNTEZDEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine, or 6-CEMMP, is a synthetic compound with a wide range of applications in scientific research. Its structure consists of a pyrimidine ring, two methyl groups, a chlorine atom and an ethoxy group. 6-CEMMP is a versatile compound that has been used in numerous studies due to its unique properties and potential for a variety of applications.

Scientific Research Applications

Ring Transformations in Reactions of Heterocyclic Halogeno Compounds

Research has explored the reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia, leading to ring transformations and the formation of 4-amino-2-methylpyrimidine. These transformations indicate the compound's utility in synthetic chemistry, especially in the creation of novel pyrimidine derivatives (Hertog et al., 2010).

Synthesis and Biological Activity

A series of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines were synthesized, with some exhibiting pronounced antituberculous effects. This study underlines the compound's potential in the development of antituberculous agents (Erkin & Krutikov, 2007).

Molecular Docking and Experimental Analyses

DFT, molecular docking, and experimental techniques were applied to a similar compound, highlighting its role as an alpha-2-imidazoline receptor agonist and its potential in hypertension treatment. This work showcases the compound's relevance in medicinal chemistry and pharmaceutical research (Aayisha et al., 2019).

Crystal and Molecular Structures

Studies on the crystal and molecular structures of related pyrimidinyl compounds contribute to understanding the stereochemical and physicochemical properties essential for drug design and synthesis (Odell et al., 2007).

properties

IUPAC Name

6-chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-12(3-4-13-2)8-5-7(9)10-6-11-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIFBSNTEZDEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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